molecular formula C14H14N2O6S B306997 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione

3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B306997
M. Wt: 338.34 g/mol
InChI Key: NTYCZHCAOOPFOI-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as ETNB-TD, is a thiazolidinedione derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. Finally, 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase signaling pathway.
Biochemical and Physiological Effects:
3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is that it has been shown to exhibit multiple therapeutic properties, making it a versatile compound for research. Additionally, 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is that its mechanism of action is not fully understood, which may make it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several future directions for research on 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione. One potential avenue of research is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Another potential direction is to explore its antioxidant properties and its potential use in the prevention of oxidative stress-related diseases. Finally, further research is needed to fully understand the mechanism of action of 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione and its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid to form the corresponding ethylidenethiazolidine-2,4-dione intermediate. The intermediate is then treated with hydrazine hydrate and acetic acid to yield 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. One study showed that 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione had antioxidant properties by reducing oxidative stress in cells. Additionally, 3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to have anticancer effects by inducing apoptosis in cancer cells.

properties

Product Name

3-Ethyl-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H14N2O6S/c1-4-15-13(17)12(23-14(15)18)6-8-5-10(21-2)11(22-3)7-9(8)16(19)20/h5-7H,4H2,1-3H3/b12-6-

InChI Key

NTYCZHCAOOPFOI-SDQBBNPISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/SC1=O

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)SC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)SC1=O

Origin of Product

United States

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